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molecular formula C12H12N2O3 B2551848 5-(4-Cyanoanilino)-5-oxopentanoic acid CAS No. 138109-34-9

5-(4-Cyanoanilino)-5-oxopentanoic acid

Cat. No. B2551848
M. Wt: 232.239
InChI Key: WEBMHBYOOJFPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09120776B2

Procedure details

A solution of dihydro-2H-pyran-2,6(3H)-dione (483 mg, 4.23 mmol) and 4-aminobenzonitrile (500 mg, 4.23 mmol) in THF (15 mL) was heated with reflux for 14 hr. The reaction solution was concentrated under reduced pressure, and the precipitate was washed with ethyl acetate to give 5-(4-cyanophenylamino)-5-oxopentanoic acid (782 mg, 3.37 mmol, 80%) as a pale-yellow powder.
Quantity
483 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:6](=[O:7])[CH2:5][CH2:4][CH2:3][C:2]1=[O:8].[NH2:9][C:10]1[CH:17]=[CH:16][C:13]([C:14]#[N:15])=[CH:12][CH:11]=1>C1COCC1>[C:14]([C:13]1[CH:16]=[CH:17][C:10]([NH:9][C:2](=[O:8])[CH2:3][CH2:4][CH2:5][C:6]([OH:1])=[O:7])=[CH:11][CH:12]=1)#[N:15]

Inputs

Step One
Name
Quantity
483 mg
Type
reactant
Smiles
O1C(CCCC1=O)=O
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with reflux for 14 hr
Duration
14 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction solution was concentrated under reduced pressure
WASH
Type
WASH
Details
the precipitate was washed with ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=CC=C(C=C1)NC(CCCC(=O)O)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.37 mmol
AMOUNT: MASS 782 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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